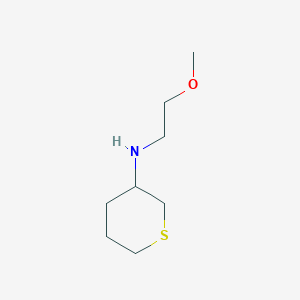

N-(2-methoxyethyl)thian-3-amine

Description

N-(2-Methoxyethyl)thian-3-amine (CAS: 1645421-73-3) is an organic compound featuring a thiane (a six-membered saturated sulfur-containing heterocycle) backbone substituted with an amine group at the 3-position and a 2-methoxyethyl side chain. This compound is structurally characterized by its combination of a sulfur heterocycle, a polar methoxy group, and a secondary amine, which may confer unique physicochemical and biological properties. It is commercially available as a hydrochloride salt, enhancing its stability for storage and handling .

Properties

Molecular Formula |

C8H17NOS |

|---|---|

Molecular Weight |

175.29 g/mol |

IUPAC Name |

N-(2-methoxyethyl)thian-3-amine |

InChI |

InChI=1S/C8H17NOS/c1-10-5-4-9-8-3-2-6-11-7-8/h8-9H,2-7H2,1H3 |

InChI Key |

LIMGQORCRCCSEC-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1CCCSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)thian-3-amine typically involves the reaction of 2-methoxyethylamine with a thiopyran derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of N-(2-methoxyethyl)thian-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)thian-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2-methoxyethyl)thian-3-amine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research and development purposes .

Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. It can also be used in the study of enzyme-substrate interactions and other biochemical processes .

Medicine: It can be used to develop new pharmaceutical compounds with therapeutic properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)thian-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-(2-methoxyethyl)thian-3-amine with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogues

Physicochemical Properties

- Polarity : The methoxyethyl group in the target compound enhances hydrophilicity compared to purely aromatic analogs (e.g., naphthyloxy derivatives).

- Stability : The hydrochloride salt form improves stability, whereas ionic liquids (e.g., pyrrolidinium salts) exhibit high thermal and electrochemical stability .

- Bioactivity : While the target compound lacks direct bioactivity data, structurally related acrylamides (e.g., Compound 4 ) show anti-inflammatory activity, suggesting that methoxy and aromatic groups are critical for interaction with biological targets.

Biological Activity

N-(2-methoxyethyl)thian-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

N-(2-methoxyethyl)thian-3-amine has the molecular formula C₈H₁₈ClNOS and a molecular weight of approximately 211.76 g/mol. The compound features a thian (thiolane) ring structure, which contributes to its reactivity and interactions with biological targets. The presence of the methoxyethyl group enhances its solubility, potentially influencing its binding affinity to molecular targets and affecting various biochemical pathways.

The mechanism of action for N-(2-methoxyethyl)thian-3-amine involves its interaction with specific enzymes or receptors, modulating their activity and influencing cellular processes. Although the exact molecular targets remain to be fully characterized, it is believed that similar thian derivatives can modulate enzyme activity or receptor signaling pathways.

Biological Activity Overview

The following table summarizes key aspects of the biological activity associated with N-(2-methoxyethyl)thian-3-amine:

| Biological Activity | Description |

|---|---|

| Interaction with Enzymes | Modulates enzyme activity, potentially affecting metabolic pathways. |

| Receptor Binding | May bind to specific receptors, influencing signaling pathways. |

| Cellular Effects | Investigated for effects on cell viability and proliferation in vitro studies. |

| Potential Therapeutic Uses | Explored for applications in drug development and therapeutic interventions. |

Case Studies and Experimental Data

- Cell Viability Studies : In vitro assays have been conducted to evaluate the impact of N-(2-methoxyethyl)thian-3-amine on various cell lines. These studies typically assess the concentration required for 50% inhibition of cell viability (IC50). For instance, a study reported that compounds with similar structures exhibited IC50 values ranging from 10 µM to 50 µM against cancer cell lines .

- Mechanistic Insights : Research has indicated that N-(2-methoxyethyl)thian-3-amine may induce apoptosis in certain cell types by modulating apoptotic pathways. This effect is likely mediated through alterations in gene expression associated with cell survival and death .

- Comparative Studies : Comparative analyses with related compounds such as N-(2-hydroxyethyl)thian-3-amine suggest that structural modifications significantly influence biological activity. The methoxyethyl group appears to enhance solubility and alter interaction dynamics with biological targets compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.